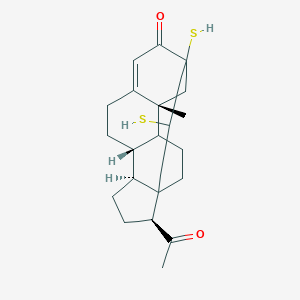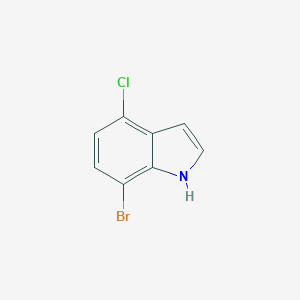
7-溴-4-氯-1H-吲哚
描述
7-Bromo-4-chloro-1H-indole is a halogenated indole derivative, a class of compounds known for their diverse biological activities and presence in many natural products. Indoles are heterocyclic compounds characterized by a benzene ring fused to a pyrrole ring. The presence of bromine and chlorine atoms on the indole skeleton can significantly alter its chemical and physical properties, as well as its reactivity.
Synthesis Analysis
The synthesis of halogenated indoles typically involves the introduction of halogen atoms into the indole core. Although the provided papers do not directly describe the synthesis of 7-Bromo-4-chloro-1H-indole, they do detail the synthesis of related bromoindole derivatives. For example, the paper titled "A Study of the Crystal Structure and Hydrogen Bonding of 3-Trifluoroacetyloxime Substituted 7-Acetamido-2-aryl-5-bromoindoles" discusses the synthesis of bromoindole derivatives through the reaction of 7-acetyl-2-aryl-5-bromo-3-(trifluoroacetyl)indoles with hydroxylamine hydrochloride, followed by Beckmann rearrangement .
Molecular Structure Analysis
The molecular structure of bromoindole derivatives is characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. The paper provides structural data for a bromoindole derivative, indicating the presence of hydrogen bonding networks and π-stacking interactions, which are common features in the solid-state structures of indole compounds. These interactions can influence the compound's stability and reactivity.
Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions, often facilitated by the presence of halogen substituents, which can act as reactive sites for further functionalization. The papers do not provide specific reactions for 7-Bromo-4-chloro-1H-indole, but the synthesis and reactions of similar bromoindole compounds suggest that halogenated indoles can undergo nucleophilic substitution, coupling reactions, and other transformations typical for aromatic halides .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated indoles, such as melting point, solubility, and stability, are influenced by the nature and position of the halogen substituents. The papers provided do not directly report on the properties of 7-Bromo-4-chloro-1H-indole, but studies on similar compounds, such as the thermal analysis of a bromoindole derivative in paper , indicate good thermal stability up to a certain temperature. The presence of halogens is likely to increase the density and molecular weight of the compound compared to the unsubstituted indole.
科学研究应用
Summary of the Application
Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Methods of Application or Experimental Procedures
The methods of application or experimental procedures vary widely depending on the specific biological activity being targeted. Generally, these involve the synthesis of various scaffolds of indole for screening different pharmacological activities .
Results or Outcomes
The results or outcomes also vary widely. For example, certain indole derivatives have shown inhibitory activity against influenza A .
2. Synthesis of Lenacapavir
Summary of the Application
7-Bromo-4-chloro-1H-indazol-3-amine, a heterocyclic fragment structurally similar to 7-Bromo-4-chloro-1H-indole, is used in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections .
Methods of Application or Experimental Procedures
The synthesis of Lenacapavir involves the use of 7-Bromo-4-chloro-1H-indazol-3-amine as a starting material .
Results or Outcomes
The outcome of this application is the production of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections .
3. Indole Dyestuffs
Summary of the Application
7-Bromoindole can be used in the synthesis of indole dyestuffs . These are a type of organic dye that contain an indole nucleus and are used in a variety of industries, including textiles and printing.
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific type of dyestuff being synthesized. Generally, this involves chemical reactions that attach various functional groups to the indole nucleus .
Results or Outcomes
The outcome of this application is the production of indole-based dyestuffs, which can have a variety of colors and properties depending on the specific functional groups attached .
4. Antimicrobial Activity
Summary of the Application
Indole derivatives, including 7-Bromo-4-chloro-1H-indole, have shown antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.
Methods of Application or Experimental Procedures
The methods of application or experimental procedures typically involve synthesizing various indole derivatives and then testing their antimicrobial activity using standard microbiological techniques .
Results or Outcomes
The results or outcomes can vary, but generally, some indole derivatives have been found to inhibit the growth of various types of bacteria and fungi .
5. Antiviral Activity
Summary of the Application
Indole derivatives, including 7-Bromo-4-chloro-1H-indole, have shown antiviral activity . This makes them potential candidates for the development of new antiviral drugs.
Methods of Application or Experimental Procedures
The methods of application or experimental procedures typically involve synthesizing various indole derivatives and then testing their antiviral activity using standard virological techniques .
Results or Outcomes
The results or outcomes can vary, but generally, some indole derivatives have been found to inhibit the growth of various types of viruses .
6. Antioxidant Activity
Summary of the Application
Indole derivatives, including 7-Bromo-4-chloro-1H-indole, have shown antioxidant activity . This makes them potential candidates for the development of new antioxidant drugs.
Methods of Application or Experimental Procedures
The methods of application or experimental procedures typically involve synthesizing various indole derivatives and then testing their antioxidant activity using standard biochemical techniques .
Results or Outcomes
The results or outcomes can vary, but generally, some indole derivatives have been found to exhibit antioxidant activity, which can help in neutralizing harmful free radicals in the body .
安全和危害
属性
IUPAC Name |
7-bromo-4-chloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBAFEMIPJPWPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595936 | |
| Record name | 7-Bromo-4-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-chloro-1H-indole | |
CAS RN |
126811-29-8 | |
| Record name | 7-Bromo-4-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

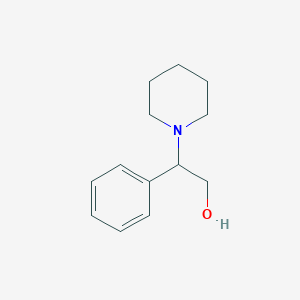

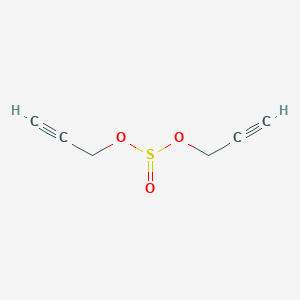


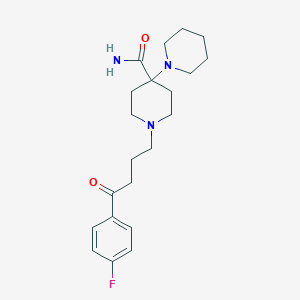

![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B156144.png)

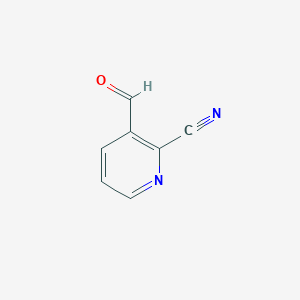
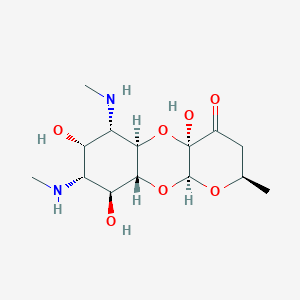
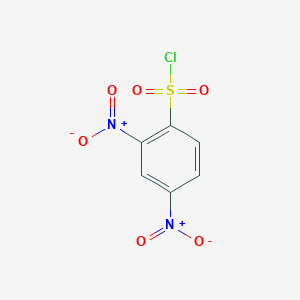
![[[(1,1-Dimethylpent-4-en-2-ynyl)oxy]methyl]oxirane](/img/structure/B156150.png)
